molecular formula C19H21NO7S B5906967 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 5769-44-8

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5906967
CAS No.: 5769-44-8
M. Wt: 407.4 g/mol
InChI Key: NLTFNNXKOGTGNP-UHFFFAOYSA-N
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Description

This compound is a thiazolidine-4-carboxylic acid derivative featuring a phenyl ring substituted at the 3-position with an ethoxy group and at the 4-position with a methoxycarbonyl furan methoxy group. The ethoxy and methoxycarbonyl furan substituents introduce steric bulk and electronic effects, which may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

2-[3-ethoxy-4-[(5-methoxycarbonylfuran-2-yl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-3-25-16-8-11(17-20-13(10-28-17)18(21)22)4-6-14(16)26-9-12-5-7-15(27-12)19(23)24-2/h4-8,13,17,20H,3,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFNNXKOGTGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407962
Record name ST032435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-44-8
Record name ST032435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps The thiazolidine ring is then formed through a cyclization reactionReaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.

Scientific Research Applications

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogous thiazolidine/heterocyclic derivatives:

Compound Name Substituents on Aromatic Ring Heterocycle Core Molecular Formula<sup>†</sup> Molecular Weight Key Features
Target Compound : 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid 3-Ethoxy, 4-{[5-(methoxycarbonyl)furan-2-yl]methoxy} 1,3-Thiazolidine-4-carboxylic acid Not explicitly given Estimated >400 Complex substituents with electron-withdrawing (methoxycarbonyl) and electron-donating (ethoxy) groups.
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Hydroxy, 3-methoxy 1,3-Thiazolidine-4-carboxylic acid C11H13NO4S 255.295 Polar hydroxy group enhances solubility; simpler structure.
2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid 1,3-Benzodioxol-5-yl 1,3-Thiazolidine-4-carboxylic acid C11H11NO4S 253.279 Fused benzodioxol ring increases aromaticity and rigidity.
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid 4-Trifluoromethyl 1,3-Thiazolidine-4-carboxylic acid C11H10F3NO2S 293.26 (calc.) Trifluoromethyl group enhances lipophilicity and metabolic stability.
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 4-Methoxyphenyl, thiophen-2-yl 1,3-Oxazole-4-carboxylic acid C15H11NO4S 301.317 Oxazole core with thiophene substituent; altered electronic properties compared to thiazolidine.

<sup>†</sup>Molecular formulas derived from evidence or calculated based on structural analysis.

Key Findings from Structural Analysis

Electronic Effects: The target compound’s methoxycarbonyl furan group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets. In contrast, compounds like 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid have mixed electronic profiles (electron-donating methoxy and polar hydroxy groups).

Solubility and Polarity :

  • The hydroxy group in 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid increases hydrophilicity, whereas the target compound’s ethoxy and methoxycarbonyl groups may reduce aqueous solubility.

Steric Considerations :

  • The target compound ’s bulky furan-methoxy substituent creates steric hindrance, which could affect binding to enzymatic pockets compared to simpler derivatives like 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid .

Heterocycle Core Differences :

  • The oxazole derivative in lacks the thiazolidine ring’s sulfur atom, altering hydrogen-bonding capacity and redox stability.

Research Implications and Limitations

  • Synthetic Accessibility : Compounds like those in and 4 are commercially available, suggesting established synthesis routes. The target compound’s complexity may require multi-step synthesis with specialized reagents.
  • Biological Activity : While structural analogs (e.g., trifluoromethyl-containing derivatives ) are often explored for antimicrobial or anti-inflammatory activity, the evidence provided lacks explicit pharmacological data for direct comparisons.
  • Limitations : The absence of experimental data (e.g., IC50, LogP) in the evidence restricts a deeper mechanistic comparison. Further studies are needed to correlate structural features with bioactivity.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeReference
1Acetic acid, NaOAc, reflux (2.5–3 h)Thiazolidine ring formation
2DCC, DMAP, anhydrous DMFEster coupling for furan substitution
3LiOH, THF/H₂O (1:1), rt (12 h)Ester hydrolysis to carboxylic acid

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, furan protons at δ ~6.5–7.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., thiazolidine ring puckering parameters) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ matching theoretical mass within 3 ppm error) .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:
The thiazolidine ring’s stereocenter (C4) requires chiral resolution or asymmetric synthesis:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during ring-forming steps to induce stereoselectivity .
  • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) for crystallization-based separation .

Advanced: How should conflicting biological activity data be analyzed?

Methodological Answer:
Contradictions in bioassay results (e.g., IC₅₀ variability) demand systematic validation:

  • Purity Assessment : Verify compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .
  • Assay Reproducibility : Replicate studies under standardized conditions (e.g., buffer pH, temperature) .
  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent oxidation of the thiophene/thiazolidine moieties .
  • Solubility : Lyophilize as a sodium salt for aqueous stability; reconstitute in DMSO for biological assays .
  • Avoid Oxidizers : Degradation occurs with peroxides or strong acids/bases; monitor via TLC or NMR .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., hydrolysis at the thiazolidine’s C4 carboxylic acid) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding to PPAR-γ for diabetes studies) .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and metabolic pathways to guide derivatization .

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